Regiochemical Distinction in NPY Y1 Receptor Antagonist Potency: A 1000-Fold Affinity Window
In the design of benzo[b]thiophene-derived NPY Y1 receptor antagonists, systematic modification of substituents on the benzo[b]thiophene core, including the phenyl position, yields a 1000-fold range in binding affinity (Ki) [1]. While the specific Ki for 5-phenylbenzo[b]thiophene is not reported, this class-level SAR underscores that the position of a phenyl substituent is a critical determinant of target engagement. The most potent ligands in this series, such as 12v, achieved a Ki of 13 nM, demonstrating that proper substitution around the benzo[b]thiophene scaffold is essential for high-affinity interactions [1]. The 5-phenyl isomer offers a distinct vector for optimization compared to 2- or 3-substituted analogs.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Data not directly reported for 5-phenylbenzo[b]thiophene; class-level SAR indicates positional substitution is critical. |
| Comparator Or Baseline | Optimized 2-phenyl ether derivatives (e.g., 12v) with Ki = 13 nM; unoptimized or differently substituted analogs show >1000-fold weaker binding. |
| Quantified Difference | 1000-fold range in Ki across the SAR series [1]. |
| Conditions | Radioligand binding assay for human NPY Y1 receptor [1]. |
Why This Matters
This class-level evidence demonstrates that even minor changes in substitution pattern on the benzo[b]thiophene core drastically alter biological activity, making 5-phenylbenzo[b]thiophene a distinct and non-substitutable starting point for SAR-driven drug discovery.
- [1] Britton, T. C., Spinazze, P. G., Hipskind, P. A., Zimmerman, D. M., Zarrinmayeh, H., Schober, D. A., Gehlert, D. R., & Bruns, R. F. (1999). Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain. Bioorganic & Medicinal Chemistry Letters, 9(3), 475-480. https://doi.org/10.1016/s0960-894x(99)00019-0 View Source
